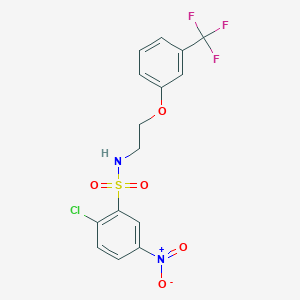

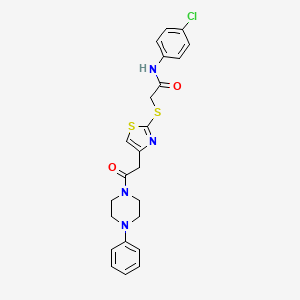

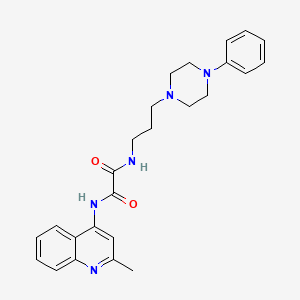

![molecular formula C12H19N5O B2936701 N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide CAS No. 685108-59-2](/img/structure/B2936701.png)

N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Characterization

N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide is a versatile intermediate in organic synthesis. It has been utilized in the synthesis of novel thiophene-2-carboxaldehyde derivatives with potential antibacterial, antifungal, and anticancer activities. These compounds exhibit strong binding characteristics to proteins such as Human Serum Albumin (HSA), which were explored through optical spectroscopic, anticancer, and docking studies (Shareef et al., 2016).

Antimicrobial and Antiviral Activities

Derivatives of N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide have been synthesized for their potential antimicrobial and antiviral activities. For instance, benzamide-based 5-aminopyrazoles demonstrated significant activity against the H5N1 avian influenza virus, showing the versatility of the compound's derivatives in addressing viral pathogens (Hebishy et al., 2020).

Anticancer Properties

The anticancer potential of derivatives of N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide has been a subject of interest. Studies have shown that certain thiophene-2-carboxamide Schiff base derivatives exhibit inhibitory activities against cholinesterase enzymes, suggesting a role in cancer treatment through the modulation of enzyme activity (Kausar et al., 2021).

Enzyme Inhibition

The compound and its derivatives have been explored for their enzyme inhibition capabilities, particularly against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This research suggests potential applications in the treatment of diseases associated with enzyme dysfunction, such as Alzheimer's disease (Krátký et al., 2020).

Metal Complex Formation

Research into the formation of metal complexes with N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide derivatives has revealed their potential in various biological applications. These complexes have been characterized and evaluated for their antibacterial, antifungal, and DNA cleavage activities, showcasing the compound's utility in developing new therapeutic agents (Nagesh & Mruthyunjayaswamy, 2015).

Mechanism of Action

Target of Action

The primary target of 3-amino-1-[4-(4-methylpiperazin-1-yl)phenyl]urea is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This action plays a significant role in various cellular processes, including cell signaling, growth, and division .

Mode of Action

The compound binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby disrupting the phosphorylation process .

Biochemical Pathways

The inhibition of tyrosine kinases affects several biochemical pathways. These pathways are fundamental in innate immunity, inflammation, and hematopoiesis . Dysregulation of these pathways is frequently observed in immune disease and cancer .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of cell signaling, which can inhibit cell growth and division . This makes the compound a potential therapeutic agent for conditions like leukemia .

properties

IUPAC Name |

1-amino-3-[4-(4-methylpiperazin-1-yl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O/c1-16-6-8-17(9-7-16)11-4-2-10(3-5-11)14-12(18)15-13/h2-5H,6-9,13H2,1H3,(H2,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZMCWJRFRJSPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

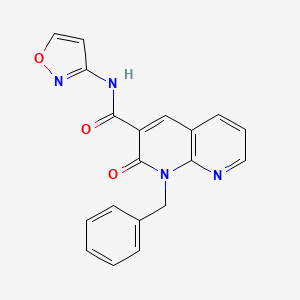

![3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

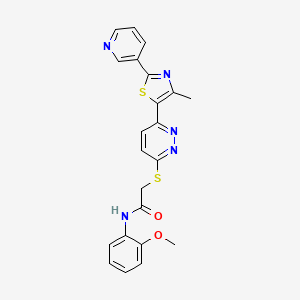

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2936625.png)

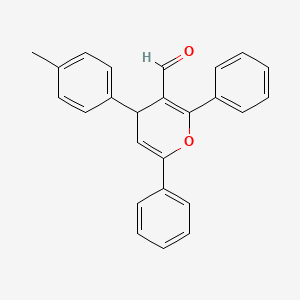

![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, oxalic acid, cis](/img/structure/B2936632.png)

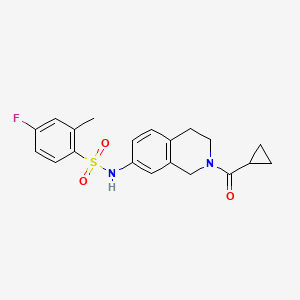

![3-[1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2936638.png)